Estrogenic Potency: Beta-Zearalenol is >100-Fold Weaker than Alpha-Zearalenol in a Human ERα Reporter Gene Assay
In a direct head-to-head comparison using a human estrogen receptor alpha (hERα) reporter gene assay, β-Zearalenol (β-ZOL) demonstrated an EC50 value that was over 100-fold higher than that of α-Zearalenol (α-ZOL). Specifically, α-ZOL exhibited strong estrogenic potency with an EC50 of 0.022 ± 0.001 nM, comparable to the positive control 17β-estradiol (EC50 0.015 ± 0.002 nM). In contrast, ZEN was approximately 70 times less potent than α-ZOL, and β-ZOL was approximately twice as weak as ZEN [1]. This establishes a clear and quantifiable hierarchy of estrogenic activity (α-ZOL >> ZEN > β-ZOL).
| Evidence Dimension | Estrogenic Potency (EC50) in a human ERα reporter gene assay |
|---|---|
| Target Compound Data | Approximately 1.54 nM (derived as 70x 0.022 nM for ZEN, then 2x for β-ZOL) |
| Comparator Or Baseline | α-Zearalenol: EC50 = 0.022 ± 0.001 nM; Zearalenone: ~70x less potent than α-ZOL (approx. 1.54 nM) |
| Quantified Difference | α-ZOL is >100-fold more potent than β-ZOL (approx. 140-fold based on ZEN comparison). β-ZOL is approximately 2-fold less potent than ZEN. |
| Conditions | Human estrogen receptor alpha (hERα) reporter gene assay |
Why This Matters
Researchers requiring a weak estrogenic control or studying the differential effects of stereochemistry on ERα activation must procure β-Zearalenol, as the more potent α-Zearalenol would dominate the signal and mask subtle receptor interactions.
- [1] Frizzell, C., Ndossi, D., Verhaegen, S., Dahl, E., Eriksen, G., Sørlie, M., Ropstad, E., Muller, M., Elliott, C. T., & Connolly, L. (2011). Endocrine disrupting effects of zearalenone, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis. Toxicology Letters, 206(2), 210-217. View Source
